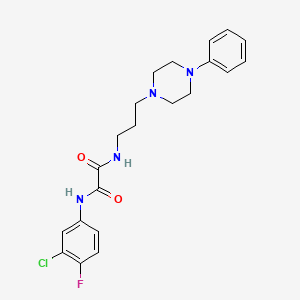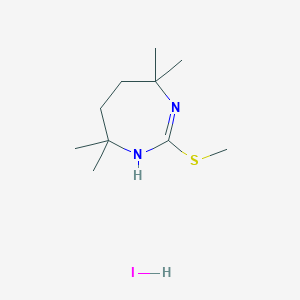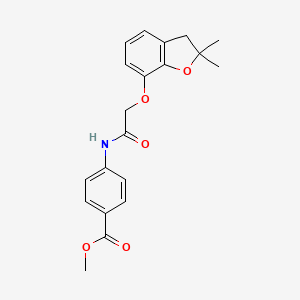
Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” is a chemical compound. It is a derivative of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a 7-phenol metabolite formed during the hydrolysis of carbofuran .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2- ((2, 2-dimethyl-2, 3-dihydrobenzofuran- 7-yl) oxy) acetic acid with SOCl2 and a catalytic amount of DMF in anhydrous toluene .Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name. It contains a benzofuran ring, which is a 5-membered oxygen heterocycle fused to a benzene ring . The benzofuran ring is substituted with two methyl groups at the 2-position, making it 2,2-dimethyl . The 7-position of the benzofuran ring is substituted with an oxyacetamido group, which is further substituted with a benzoate group.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers . It can also be further elaborated via traditional transition-metal catalysed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 454.7±45.0 °C and a predicted density of 1.202±0.06 g/cm3 . The pKa is predicted to be 14.11±0.40 .Applications De Recherche Scientifique
Antimicrobial Agents
Benzofuran and its derivatives, including the compound , are found to be suitable structures for antimicrobial agents . They have been used in diverse fields of antimicrobial therapy, showing significant activity against various microbes . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Anticancer Activity
Some substituted benzofurans have shown dramatic anticancer activities . For example, a compound similar to the one was found to have significant cell growth inhibitory effects on different types of cancer cells .
Synthesis of 2,3-Dihydrobenzofurans
The compound “Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” can be used in the synthesis of 2,3-dihydrobenzofurans . These structures are found in many bioactive molecules, including a vast array of natural products and numerous synthetic compounds with useful biological activity .
Drug Discovery
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Development of New Therapeutic Agents
Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives have been established as efficient derivatives in diverse fields of antimicrobial therapy .
Mécanisme D'action
Target of Action
The compound “Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” contains a 2,3-dihydrobenzofuran skeleton . Compounds with this skeleton have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ, and the muscarinic M3 receptor .
Mode of Action
Compounds with a 2,3-dihydrobenzofuran skeleton often interact with their targets through the oxygen atom adjacent to the aromatic system .
Biochemical Pathways
Without specific studies on “Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate”, it’s hard to say which biochemical pathways it affects. Other 2,3-dihydrobenzofuran compounds have been found to affect a variety of pathways related to the diseases and targets mentioned above .
Result of Action
Other 2,3-dihydrobenzofuran compounds have been found to have antioxidant and/or cytoprotective properties, and insecticidal activity .
Propriétés
IUPAC Name |
methyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2)11-14-5-4-6-16(18(14)26-20)25-12-17(22)21-15-9-7-13(8-10-15)19(23)24-3/h4-10H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUYQKLZVPDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


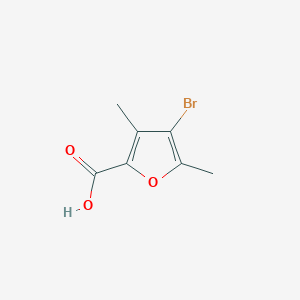

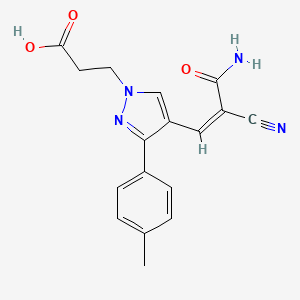
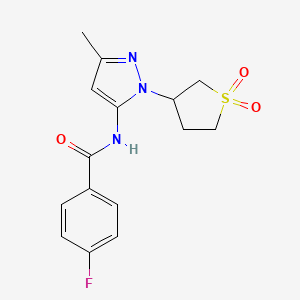
![ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2559822.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559825.png)
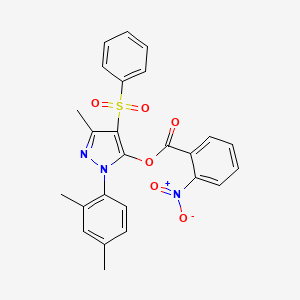
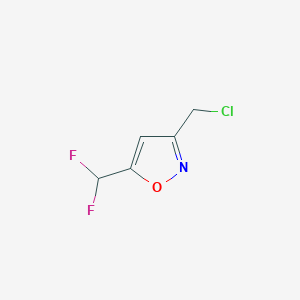
![N-(4-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2559830.png)
